![molecular formula C23H25N7O2 B2754279 (4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone CAS No. 1049481-09-5](/img/structure/B2754279.png)
(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone
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Description
(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone is a useful research compound. Its molecular formula is C23H25N7O2 and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality (4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Some novel derivatives, including those structurally related to the given compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer and Anti-inflammatory Agents
Research into new pyridine derivatives, including those with structural elements similar to the provided compound, has led to compounds with variable and modest activity against investigated strains of bacteria and fungi. These findings are significant for the ongoing search for new anticancer and anti-inflammatory agents (Patel et al., 2011).
Antibacterial Activity
The synthesis of triazole analogues of piperazine has yielded novel compounds with significant antibacterial activity against human pathogenic bacteria. This research suggests the potential of these compounds, including structures similar to the queried compound, in treating bacterial infections (Nagaraj et al., 2018).
Molecular Interactions
Studies on the molecular interactions of cannabinoid receptor antagonists have provided insights into the structural requirements for binding to cannabinoid receptors. This research, although not directly involving the exact chemical structure , underscores the importance of molecular design in developing receptor-specific drugs (Shim et al., 2002).
Sunscreen Agents
Investigations into sunscreen agents have led to the development of methods for the rapid, selective, and reproducible determination of various sunscreen agents in suncare products. Research in this area, focusing on compounds with UV-filtering capabilities, potentially includes derivatives related to the specified compound (Lee et al., 2009).
G Protein-Coupled Receptor Antagonists
The discovery of small molecule antagonists for G protein-coupled receptors, including compounds structurally akin to the given molecule, marks significant progress in targeting these receptors for therapeutic purposes. These antagonists have shown promising activity in functional assays (Romero et al., 2012).
properties
IUPAC Name |
[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-2-32-18-9-7-17(8-10-18)30-22(25-26-27-30)16-28-11-13-29(14-12-28)23(31)20-15-24-21-6-4-3-5-19(20)21/h3-10,15,24H,2,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXCEZHPTMIBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone |
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